molecular formula C15H12N2O2 B11863503 4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 656234-44-5

4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B11863503
CAS No.: 656234-44-5
M. Wt: 252.27 g/mol
InChI Key: CPXAHFYSNKGRJE-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features an isoquinolinone core with an aminophenyl and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aminophenyl derivative and an isoquinolinone precursor, the reaction can be catalyzed using specific reagents and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a different core structure.

    4-(1H-benzo[d]imidazol-2-yl)aniline: Contains a benzimidazole core with an aminophenyl group.

Uniqueness

4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

656234-44-5

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-(4-aminophenyl)-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)12-8-17-15(19)11-2-1-3-13(18)14(11)12/h1-8,18H,16H2,(H,17,19)

InChI Key

CPXAHFYSNKGRJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)N

Origin of Product

United States

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